9-(1,3-Dioxolan-2-YL)nonan-1-OL
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Overview
Description
9-(1,3-Dioxolan-2-YL)nonan-1-OL is a chemical compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.317 g/mol . . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, attached to a nonanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
9-(1,3-Dioxolan-2-YL)nonan-1-OL can be synthesized from carbonyl compounds using 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal (dioxolane) from the carbonyl compound and the diol. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl₄) and the employment of in situ acetal exchange processes are common . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(1,3-Dioxolan-2-YL)nonan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO₄ and OsO₄.
Reduction: Reduction can be achieved using H₂/Ni, LiAlH₄, or NaBH₄.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, and RCuLi.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
9-(1,3-Dioxolan-2-YL)nonan-1-OL has various applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Employed in the study of enzyme mechanisms and interactions with cyclic acetals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 9-(1,3-Dioxolan-2-YL)nonan-1-OL involves its ability to form stable cyclic acetals with carbonyl compounds . This stability is due to the presence of the dioxolane ring, which provides resistance to nucleophiles and bases . The compound can also undergo deprotection under acidic conditions, making it useful in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane.
1,3-Dioxolane: A five-membered ring compound similar to 9-(1,3-Dioxolan-2-YL)nonan-1-OL but without the nonanol chain.
Uniqueness
This compound is unique due to its combination of the dioxolane ring and the nonanol chain, which provides specific reactivity and stability properties . This makes it particularly useful in applications requiring both stability and reactivity, such as in protecting groups and drug delivery systems .
Properties
CAS No. |
59014-59-4 |
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Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
9-(1,3-dioxolan-2-yl)nonan-1-ol |
InChI |
InChI=1S/C12H24O3/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h12-13H,1-11H2 |
InChI Key |
YEVNJXUNTJXFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCO |
Origin of Product |
United States |
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